5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide

Description

Structural Identity and Nomenclature

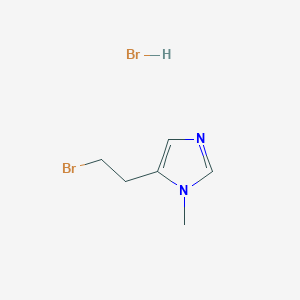

This compound exhibits a well-defined molecular architecture characterized by a five-membered heterocyclic ring containing two nitrogen atoms at non-adjacent positions. The compound possesses the molecular formula C6H10Br2N2, with a calculated molecular weight of 269.965 daltons. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is formally designated as this compound, reflecting its structural components and salt form.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is Cn1cncc1CCBr.Br, while the International Chemical Identifier string is InChI=1S/C6H9BrN2/c1-9-5-8-4-6(9)2-3-7/h4-5H,2-3H2,1H3. The International Chemical Identifier Key, which provides a unique identifier for the compound, is VPNKUAUGNSLDCM-UHFFFAOYSA-N. These standardized representations facilitate accurate chemical communication and database searches across scientific platforms.

The structural features of this compound include a methyl group attached to the N1 nitrogen atom of the imidazole ring and a 2-bromoethyl substituent positioned at the C5 carbon. The presence of the hydrobromide salt significantly influences the compound's physicochemical properties, particularly its solubility characteristics in polar solvents. The bromine atom in the ethyl side chain serves as a reactive electrophilic center, enabling various nucleophilic substitution reactions that are fundamental to its utility in synthetic chemistry.

Table 1: Molecular Properties of this compound

Historical Development of Bromoethyl-Imidazole Derivatives

The development of bromoethyl-imidazole derivatives traces its origins to the broader historical context of imidazole chemistry, which began with Heinrich Debus's pioneering synthesis of imidazole in 1858. Debus achieved this milestone through the reaction of glyoxal and formaldehyde in ammonia, initially naming the product glyoxaline. This foundational work established the basis for subsequent investigations into imidazole derivatives and their functionalization.

The evolution of brominated imidazole derivatives emerged from the growing understanding of halogenated heterocycles as valuable synthetic intermediates. The development of specific bromoethyl substitution patterns represents a significant advancement in the field, as these compounds provide enhanced reactivity through the presence of the bromine leaving group. Research into 1-methylimidazole derivatives, which serve as precursors to many bromoethyl compounds, gained momentum through industrial applications, particularly in the synthesis of ionic liquids.

The synthesis methodologies for bromoethyl-imidazole derivatives have evolved considerably over the decades. Early approaches often involved direct bromination strategies, while modern synthetic routes employ more sophisticated methodologies including alkylation reactions and transition metal-catalyzed processes. The development of this compound specifically represents the culmination of advances in regioselective functionalization of imidazole rings and optimized salt formation techniques.

Investigations into the biological significance of imidazole-based analogues have provided additional impetus for the development of bromoethyl derivatives. The recognition that imidazole moieties can improve water-soluble properties due to their two nitrogen atoms, which facilitate hydrogen bond formation, has driven research into more complex substituted variants. This understanding has particularly influenced the development of compounds like this compound, where the combination of the imidazole core with the reactive bromoethyl group creates opportunities for further functionalization.

Significance in Heterocyclic Chemistry Research

This compound occupies a prominent position in heterocyclic chemistry research due to its unique structural features and versatile reactivity profile. The compound serves as a crucial intermediate in the synthesis of various pharmaceutically relevant molecules, particularly in the development of antimicrobial agents. Its significance extends beyond simple synthetic utility, as it represents a valuable tool for exploring structure-activity relationships within the broader class of imidazole derivatives.

The heterocyclic imidazole core system exhibits amphoteric behavior, functioning as both an acid and a base, which contributes significantly to its biological activity. This dual nature, combined with the compound's aromatic character arising from the sextet of π electrons, creates unique opportunities for molecular recognition and binding interactions. The presence of the bromoethyl substituent further enhances these properties by providing an additional reactive site for chemical modification and conjugation reactions.

In contemporary heterocyclic chemistry research, this compound has demonstrated particular value in medicinal chemistry applications. Studies have indicated that imidazole derivatives can exhibit extensive biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The specific structural features of this compound, particularly the reactive bromine atom, enable researchers to explore novel synthetic pathways for drug development and chemical biology applications.

Table 2: Chemical Reactivity Characteristics

| Reaction Type | Reactive Site | Potential Products | Research Applications |

|---|---|---|---|

| Nucleophilic Substitution | Bromoethyl group | Amino-ethyl derivatives | Pharmaceutical intermediates |

| Alkylation | Imidazole nitrogen | Quaternary salts | Ionic liquid precursors |

| Cyclization | Multiple sites | Fused ring systems | Heterocyclic synthesis |

| Coordination | Imidazole nitrogens | Metal complexes | Catalysis research |

The compound's role in contemporary research extends to its function as a building block for more complex heterocyclic architectures. The combination of the electron-rich imidazole ring with the electrophilic bromoethyl group provides opportunities for constructing diverse molecular frameworks through various coupling reactions and cyclization strategies. This versatility has made it an important target for synthetic methodology development and has contributed to advancing the field of heterocyclic chemistry as a whole.

Research investigations have also highlighted the compound's potential as a fluorogenic sensor precursor, where structural modifications can lead to materials with enhanced detection capabilities for metal ions. These applications demonstrate the broader significance of bromoethyl-imidazole derivatives beyond traditional pharmaceutical chemistry, extending into materials science and analytical chemistry domains.

Properties

IUPAC Name |

5-(2-bromoethyl)-1-methylimidazole;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.BrH/c1-9-5-8-4-6(9)2-3-7;/h4-5H,2-3H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBNZNMTVYHVKJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC=C1CCBr.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1 Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide typically involves the bromination of an imidazole derivative. A common method includes reacting 1-methylimidazole with 2-bromoethanol using a hydrobromic acid catalyst under controlled temperature and pressure to ensure high yield and purity.

Another method involves the bromination of ethanolamine, followed by a series of reactions to introduce the imidazole ring. Ethanolamine reacts with hydrobromic acid to form 2-bromoethylamine hydrobromide, which then reacts with 1-methylimidazole under controlled conditions to yield the final product.

2 Industrial Production Methods

Industrial production follows similar synthetic routes but on a larger scale. This involves carefully controlling reaction conditions like temperature and pressure, and using catalysts to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques to meet industrial standards. In industrial settings, continuous flow processes may be used to enhance efficiency and scalability, with automated reactors and precise control of reaction parameters leading to consistent product quality and reduced production costs.

Chemical Reactions Analysis

1 Types of Reactions

This compound can undergo several types of chemical reactions:

- Substitution Reactions: The bromine atom can be substituted with nucleophiles like amines or thiols to form new derivatives.

- Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state.

- Cyclization Reactions: It can undergo cyclization to form more complex ring structures.

2 Common Reagents and Conditions

- Nucleophiles: Amines and thiols are commonly used in substitution reactions.

- Oxidizing Agents: Hydrogen peroxide can be used for oxidation reactions.

- Reducing Agents: Sodium borohydride can be used for reduction reactions.

3 Major Products

The resulting products depend on the specific reagents and conditions used. Substitution reactions with amines can yield imidazole derivatives with different functional groups.

Scientific Research Applications

1 Pharmaceutical Applications

- Antimicrobial Activity: This compound exhibits antimicrobial properties and is studied for its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its structure allows it to interact effectively with biological systems, potentially inhibiting bacterial growth.

- Cimetidine Synthesis: It serves as an intermediate in synthesizing cimetidine, a histamine H2 receptor antagonist used to treat gastric ulcers and GERD. The synthesis involves reacting this compound with other reagents to produce cimetidine with high yields and purity, avoiding toxic thiols in the process.

Mechanism of Action

The mechanism of action involves its interaction with biological molecules, such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these molecules, potentially inhibiting or modifying their activity and affecting various molecular pathways. The bromoethyl group can form covalent bonds with nucleophilic sites in target molecules, modifying their structure and function, which is useful in studying enzyme mechanisms and developing drugs targeting specific molecular pathways.

Comparison with Similar Compounds

- 2-Bromoethylamine hydrobromide: Another brominated compound used in similar applications.

- 1-Methylimidazole: A precursor in the synthesis of this compound.

- 2-Chloroethylamine hydrochloride: A related compound with a chlorine atom instead of bromine.

Chemical Reactions Analysis

Types of Reactions

5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, altering its oxidation state and forming different products.

Cyclization Reactions: It can undergo cyclization to form more complex ring structures.

Common Reagents and Conditions

Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

Oxidizing Agents: Hydrogen peroxide and other oxidizing agents can be used for oxidation reactions.

Reducing Agents: Sodium borohydride and other reducing agents are used for reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various imidazole derivatives with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide exhibits notable antimicrobial properties. It is being studied for its efficacy against various bacterial strains, making it a candidate for developing new antimicrobial agents. Its structure allows it to interact with biological systems effectively, potentially inhibiting bacterial growth.

Cimetidine Synthesis

This compound serves as an intermediate in the synthesis of cimetidine, a well-known histamine H2 receptor antagonist used in treating gastric ulcers and gastroesophageal reflux disease (GERD). The synthesis involves reacting this compound with other reagents to produce cimetidine with high yields and purity, avoiding toxic thiols in the process .

Biochemical Applications

Organic Buffers

In biochemical research, this compound is utilized as an organic buffer. Its buffering capacity is essential for maintaining pH levels during various biological assays and reactions, providing stability in experimental conditions .

Drug Development

The compound's ability to modify biological pathways makes it a valuable tool in drug development. Its derivatives are being explored for their potential therapeutic effects, particularly in targeting specific molecular pathways involved in diseases.

Synthesis and Chemical Reactions

Versatile Reactivity

this compound can participate in various chemical reactions due to its electrophilic nature. It can be used in nucleophilic substitution reactions, where it reacts with nucleophiles to form new compounds. This reactivity is crucial for synthesizing more complex molecules in organic chemistry.

Mitsunobu Reaction

The compound can also be employed in Mitsunobu reactions, which are pivotal for forming carbon-nitrogen bonds. This application is particularly significant in synthesizing pharmaceutical compounds where precise modifications of molecular structures are required .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against specific bacterial strains. The results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as a therapeutic agent.

Case Study 2: Cimetidine Synthesis Optimization

Research focused on optimizing the synthesis process of cimetidine using this compound. The study highlighted a method that increased yield by 30% compared to traditional methods while reducing the reaction time significantly.

Mechanism of Action

The mechanism of action of 5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide involves its interaction with biological molecules, such as enzymes and proteins. The bromine atom can form covalent bonds with nucleophilic sites on these molecules, leading to inhibition or modification of their activity. This interaction can affect various molecular pathways, depending on the specific target.

Comparison with Similar Compounds

5-(Bromomethyl)-1-methyl-1H-imidazole Hydrobromide (CAS: 2007915-81-1)

- Structure : Differs by having a bromomethyl (–CH2Br) group instead of bromoethyl (–CH2CH2Br).

- Molecular Weight : 264.94 g/mol (C5H8Br2N2) vs. 278.96 g/mol for the target compound.

- Reactivity : The shorter bromomethyl chain limits its utility in multi-step alkylation reactions compared to the bromoethyl group, which offers a longer spacer for conjugation .

2-Bromoethylamine Hydrobromide (CAS: 2576-47-8)

- Structure : A simple primary amine with a 2-bromoethyl chain.

- Molecular Weight : 204.89 g/mol (C2H7Br2N).

- Applications : Used as a crosslinking agent but lacks the aromatic imidazole ring, which is critical for π-π interactions in drug design or catalysis .

Core Heterocycle Variations

5-Bromo-1-methyl-1H-benzo[d]imidazole (CAS: 53484-15-4)

- Structure : Features a fused benzene-imidazole (benzimidazole) core with a bromine at the 5-position.

- Molecular Weight : 211.06 g/mol (C8H7BrN2).

- Applications : Benzimidazoles are prominent in medicinal chemistry (e.g., antiulcer drugs), but the lack of a bromoethyl chain reduces its versatility in alkylation reactions .

6-Bromo-1,3-dimethyl-1H-imidazo[4,5-b]pyridin-2(3H)-one

- Structure : A fused imidazo[4,5-b]pyridine system with bromine at the 6-position.

- Molecular Weight : 272.11 g/mol (C8H8BrN3O).

- Synthesis : Requires multi-step reactions, unlike the target compound’s straightforward alkylation routes .

Pharmacologically Active Analogues

5-Bromo-3(1-(2,5-dimethoxyphenethyl)-1H-imidazol-5-yl)-1H-indole (Compound 34 in )

- Structure : Combines imidazole and indole moieties with a brominated indole ring.

- Molecular Weight : 484.28 g/mol (C21H19BrN2O2).

- Applications : Designed for serotonin receptor modulation, highlighting how bromine placement and heterocycle fusion influence bioactivity .

Comparative Data Table

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| 5-(2-Bromoethyl)-1-methyl-1H-imidazole hydrobromide | Imidazole | 5-(2-bromoethyl), 1-methyl | 278.96 | Synthetic intermediate |

| 5-(Bromomethyl)-1-methyl-1H-imidazole hydrobromide | Imidazole | 5-(bromomethyl), 1-methyl | 264.94 | Alkylation reagent |

| 2-Bromoethylamine hydrobromide | Amine | 2-bromoethyl | 204.89 | Crosslinking agent |

| 5-Bromo-1-methylbenzimidazole | Benzimidazole | 5-bromo, 1-methyl | 211.06 | Medicinal chemistry scaffold |

| 6-Bromo-imidazo[4,5-b]pyridinone | Imidazo-pyridine | 6-bromo, 1,3-dimethyl | 272.11 | Enzyme inhibition studies |

Biological Activity

5-(2-bromoethyl)-1-methyl-1H-imidazole hydrobromide is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the imidazole family, characterized by a five-membered ring containing nitrogen atoms. The presence of the bromoethyl group enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds in the imidazole class often inhibit various enzymes, including those involved in cancer cell proliferation.

- Receptor Interaction : The compound may interact with specific receptors, modulating signaling pathways critical for cellular functions.

- Cytotoxicity : The bromoethyl group may contribute to cytotoxic effects against certain cell lines, impacting cell viability.

Antimicrobial Activity

Research has indicated that imidazole derivatives can exhibit antimicrobial properties. A study involving related compounds demonstrated significant antibacterial activity against various pathogens, including Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities suggest potential efficacy.

Anticancer Activity

Imidazole derivatives have been investigated for their anticancer properties. For instance, several studies have shown that imidazole compounds can induce apoptosis in cancer cells and inhibit tumor growth. A notable study reported that certain imidazole derivatives had IC50 values as low as 0.38 μM against breast cancer cells (MCF-7) . These findings imply that this compound may also possess similar anticancer properties.

Case Studies

Toxicity and Safety Profile

While many imidazole derivatives show promising biological activity, toxicity remains a concern. For example, some compounds exhibit hemolytic activity against human red blood cells, indicating potential cytotoxic effects . Research into the safety profile of this compound is essential for its therapeutic application.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.